molecular formula C8H16ClNO2 B12677385 N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride CAS No. 45977-24-0

N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride

Cat. No.: B12677385
CAS No.: 45977-24-0
M. Wt: 193.67 g/mol
InChI Key: JLHFVIHSWVYOFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is a quaternary ammonium compound with a unique structure that includes an epoxy group and a morpholine ring. This compound is known for its cationic properties and is widely used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride typically involves the reaction of N-methylmorpholine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures (20-50°C).

Major Products:

Scientific Research Applications

N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride involves its interaction with negatively charged molecules due to its cationic nature. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as modifying surfaces or biomolecules .

Comparison with Similar Compounds

  • N-(2,3-Epoxypropyl)trimethylammonium chloride
  • N-(2,3-Epoxypropyl)phthalimide
  • 2,3-Epoxypropyl neodecanoate

Comparison: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other similar compounds. Its cationic nature and epoxy group make it highly versatile for various applications, distinguishing it from other epoxy-containing quaternary ammonium compounds .

Properties

CAS No.

45977-24-0

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4-methyl-4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride

InChI

InChI=1S/C8H16NO2.ClH/c1-9(6-8-7-11-8)2-4-10-5-3-9;/h8H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

JLHFVIHSWVYOFK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CC2CO2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.